molecular formula C18H20N2O6S2 B2830541 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 946300-64-7

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2830541
CAS No.: 946300-64-7
M. Wt: 424.49
InChI Key: HDRGOMBDPMCECG-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H20N2O6S2 and its molecular weight is 424.49. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibitory Potential

A study aimed at exploring the enzyme inhibitory potential of new sulfonamides featuring benzodioxane and acetamide moieties demonstrated substantial inhibitory activity against yeast α-glucosidase, with weaker activity against acetylcholinesterase (AChE). This research indicates potential applications in the development of treatments for diseases related to enzyme dysregulation. The in silico molecular docking results aligned with in vitro enzyme inhibition data, suggesting a promising avenue for future drug development (Abbasi et al., 2019).

Synthesis and Catalysis

Another study focused on the synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and their analogs using a Preyssler heteropolyacid as a catalyst. This research highlights a novel approach to synthesizing complex organic compounds with high yields, demonstrating the versatility of the compound in synthetic organic chemistry (Romanelli et al., 2010).

Potential Therapeutic Uses

The potential therapeutic applications of sulfonamide derivatives in treating various diseases are a significant area of interest. For example, compounds with the sulfonamide moiety have shown inhibitory effects on phenylethanolamine N-methyltransferase (PNMT), suggesting potential use in managing diseases related to catecholamine biosynthesis (Grunewald et al., 2005).

Microbial Degradation of Sulfonamides

Research on the microbial degradation of sulfonamides, such as sulfamethoxazole, has uncovered novel pathways involving ipso-hydroxylation followed by fragmentation. This process, identified in Microbacterium sp. strain BR1, represents an innovative mechanism for eliminating sulfonamide antibiotics from the environment, potentially mitigating the spread of antibiotic resistance (Ricken et al., 2013).

Properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S2/c1-27(21,22)20-8-2-3-13-4-5-14(11-16(13)20)19-28(23,24)15-6-7-17-18(12-15)26-10-9-25-17/h4-7,11-12,19H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRGOMBDPMCECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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